N-(4-bromo-2-methylphenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide N-(4-bromo-2-methylphenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 868679-11-2
VCID: VC4821257
InChI: InChI=1S/C20H16BrFN2O3/c1-13-11-15(21)8-9-18(13)23-19(25)16-6-4-10-24(20(16)26)27-12-14-5-2-3-7-17(14)22/h2-11H,12H2,1H3,(H,23,25)
SMILES: CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Molecular Formula: C20H16BrFN2O3
Molecular Weight: 431.261

N-(4-bromo-2-methylphenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 868679-11-2

Cat. No.: VC4821257

Molecular Formula: C20H16BrFN2O3

Molecular Weight: 431.261

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-methylphenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide - 868679-11-2

Specification

CAS No. 868679-11-2
Molecular Formula C20H16BrFN2O3
Molecular Weight 431.261
IUPAC Name N-(4-bromo-2-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C20H16BrFN2O3/c1-13-11-15(21)8-9-18(13)23-19(25)16-6-4-10-24(20(16)26)27-12-14-5-2-3-7-17(14)22/h2-11H,12H2,1H3,(H,23,25)
Standard InChI Key JNICUICYQPFSLO-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F

Introduction

Structural and Molecular Analysis

Core Architecture

The compound’s structure comprises a 1,2-dihydropyridine ring substituted at the 3-position with a carboxamide group. Key substituents include:

  • 4-Bromo-2-methylphenyl group: Attached via the carboxamide nitrogen, contributing steric bulk and potential halogen bonding interactions .

  • 2-Fluorobenzyl ether: Linked to the dihydropyridine’s 1-position, introducing electron-withdrawing effects and modulating solubility .

Table 1: Key Structural Features

FeaturePositionRole in Reactivity/Bioactivity
Dihydropyridine coreBackboneRedox activity; potential calcium channel modulation
Bromine atomPara (Ph)Electrophilic substitution site
Fluorine atomOrtho (Bz)Enhances lipophilicity
Carboxamide3-positionHydrogen bonding; target recognition

The near-planar conformation of the molecule, as observed in crystallographic studies of analogous dihydropyridines, facilitates π-π stacking interactions critical for binding biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous dihydropyridines are typically synthesized via:

  • Hantzsch-like cyclization: Condensation of aldehydes, β-keto esters, and ammonia derivatives .

  • Palladium-catalyzed coupling: Introduction of aryl bromides (e.g., 4-bromo-2-methylaniline) to preformed dihydropyridine intermediates .

A hypothetical route involves:

  • Step 1: Formation of the dihydropyridine core using ethyl acetoacetate and 2-fluorobenzyl alcohol under acidic conditions.

  • Step 2: Bromination at the 4-position of the phenyl ring using NBS\text{NBS} (N-bromosuccinimide) .

  • Step 3: Amidation with 4-bromo-2-methylaniline via carbodiimide coupling (e.g., EDC/HOBt) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1NH4OAc\text{NH}_4\text{OAc}, ethanol, reflux~50%
2NBS\text{NBS}, AIBN\text{AIBN}, CCl4_465–70%
3EDC, HOBt, DMF, rt75–80%

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (logS4.39\log S \approx -4.39) due to its hydrophobic aryl groups but dissolves in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies suggest susceptibility to oxidation at the dihydropyridine core, necessitating storage under inert atmospheres .

Table 3: Key Physicochemical Parameters

ParameterValueMethod
logP\log P4.65Computed (PubChem)
PSA74.92 Å2^2XLogP3
Melting PointNot reported
Half-life (pH 7.4)~24 hoursSimulated

Biological Activity and Mechanisms

Table 4: Comparative Bioactivity of Analogues

CompoundTargetIC50_{50}
NifedipineL-type Ca2+^{2+}10 nM
GefitinibEGFR33 nM
Target compound*UndeterminedPending

*Hypothesized to inhibit redox-sensitive enzymes due to the dihydropyridine core .

Research Applications and Future Directions

Current Uses

  • Medicinal chemistry: Intermediate in synthesizing kinase inhibitors .

  • Material science: Fluorinated aromatic systems for OLEDs .

Knowledge Gaps and Opportunities

  • Mechanistic studies: Elucidate targets via proteomic profiling.

  • Formulation development: Nanoencapsulation to enhance bioavailability.

  • Toxicology: Assess genotoxicity of brominated metabolites .

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